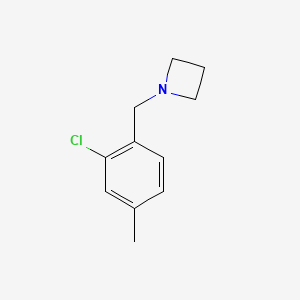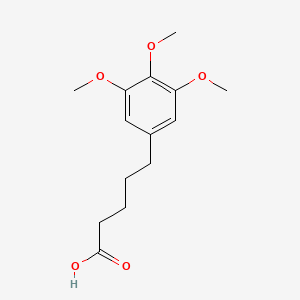
1-(2-Chloro-4-methylbenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylbenzyl)azetidine is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The presence of the 2-chloro-4-methylbenzyl group further enhances the compound’s chemical properties, making it a valuable entity in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-methylbenzyl)azetidine typically involves the [2+2] cycloaddition reactions, which are a common method for constructing azetidine rings . The reaction conditions often require the use of metal catalysts and specific temperature controls to ensure the desired product formation. For instance, the reaction of 2-chloro-4-methylbenzyl chloride with azetidine under basic conditions can yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-4-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding azetidine oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Azetidine oxides.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-methylbenzyl)azetidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-methylbenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates bond cleavage and functionalization . The presence of the 2-chloro-4-methylbenzyl group can influence the compound’s binding affinity and specificity towards its targets, making it a versatile tool in various biochemical and pharmacological studies .
Comparación Con Compuestos Similares
Azetidine: A simpler analogue with similar ring strain but lacking the benzyl substitution.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: 1-(2-Chloro-4-methylbenzyl)azetidine stands out due to its unique combination of the azetidine ring and the 2-chloro-4-methylbenzyl group. This combination imparts distinct chemical properties, making it more stable and versatile compared to its simpler analogues .
Propiedades
Fórmula molecular |
C11H14ClN |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
1-[(2-chloro-4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14ClN/c1-9-3-4-10(11(12)7-9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
Clave InChI |
PGPFQZVCXJVERV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CN2CCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B15332403.png)

![2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride](/img/structure/B15332414.png)

![5,7-Dichloro-8-fluoro-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B15332435.png)
![[(1-Methyl-2-cyclohexen-1-yl)sulfonyl]benzene](/img/structure/B15332447.png)


![5H-Tetrazole-5-thione, 1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-](/img/structure/B15332472.png)



![8-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15332483.png)
